3,3'-Disulfanediyldi(pyridine-2-carboxylic acid)
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Overview
Description
2-Pyridinecarboxylic acid, 3,3’-dithiobis- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring and two carboxylic acid groups, along with a disulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the oxidation of 2-mercaptopyridine with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent like ethanol or water and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinecarboxylic acid, 3,3’-dithiobis- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3,3’-dithiobis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in redox biology.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3,3’-dithiobis- involves its ability to interact with various molecular targets through its disulfide linkage and carboxylic acid groups. It can modulate redox reactions and inhibit specific enzymes by forming covalent bonds with thiol groups in proteins. This interaction can affect cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison:
- Picolinic Acid: Similar in structure but lacks the disulfide linkage, making it less reactive in redox reactions.
- Nicotinic Acid: Known for its role as a vitamin (niacin) and differs in its biological activity and applications.
- Isonicotinic Acid: Used in the synthesis of pharmaceuticals, with different reactivity due to the position of the carboxylic acid group.
2-Pyridinecarboxylic acid, 3,3’-dithiobis- stands out due to its unique disulfide linkage, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
34558-54-8 |
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Molecular Formula |
C12H8N2O4S2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[(2-carboxypyridin-3-yl)disulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4S2/c15-11(16)9-7(3-1-5-13-9)19-20-8-4-2-6-14-10(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
CSDCRXNMELSDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)SSC2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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